1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine] 1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine] 1'-Boc-1,2-dihydro-2-oxo-spiro[4h-3,1-benzoxazine-4,4'-piperidine]

Brand Name: Vulcanchem
CAS No.: 84060-08-2
VCID: VC21097979
InChI: InChI=1S/C17H22N2O4/c1-16(2,3)23-15(21)19-10-8-17(9-11-19)12-6-4-5-7-13(12)18-14(20)22-17/h4-7H,8-11H2,1-3H3,(H,18,20)
SMILES: CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3NC(=O)O2
Molecular Formula: C17H22N2O4
Molecular Weight: 318.4 g/mol

1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine]

CAS No.: 84060-08-2

Cat. No.: VC21097979

Molecular Formula: C17H22N2O4

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine] - 84060-08-2

Specification

CAS No. 84060-08-2
Molecular Formula C17H22N2O4
Molecular Weight 318.4 g/mol
IUPAC Name tert-butyl 2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate
Standard InChI InChI=1S/C17H22N2O4/c1-16(2,3)23-15(21)19-10-8-17(9-11-19)12-6-4-5-7-13(12)18-14(20)22-17/h4-7H,8-11H2,1-3H3,(H,18,20)
Standard InChI Key XJSGYDPAFSJFQE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3NC(=O)O2
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3NC(=O)O2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Representation

1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine] is characterized by the molecular formula C₁₇H₂₂N₂O₄, which indicates its carbon-rich structure containing nitrogen and oxygen functionalities . The compound features a distinctive spirocyclic core structure where a benzoxazine ring system and a piperidine ring share a quaternary carbon atom. This structural arrangement creates a three-dimensional molecular architecture that contributes to its unique chemical and potentially biological properties . The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen adds further structural complexity and modifies the compound's reactivity profile .

The compound can be represented using various chemical notations. Its SMILES notation (Simplified Molecular Input Line Entry System) is CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3NC(=O)O2, which provides a linear string representation of its molecular structure . The InChI (International Chemical Identifier) representation, InChI=1S/C17H22N2O4/c1-16(2,3)23-15(21)19-10-8-17(9-11-19)12-6-4-5-7-13(12)18-14(20)22-17/h4-7H,8-11H2,1-3H3,(H,18,20), offers a standardized method for encoding the molecular information in a format that enables precise digital identification .

Physical and Chemical Properties

1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine] has a molecular weight of 318.4 g/mol, placing it in the mid-range of pharmaceutical compound molecular weights . The compound's structure includes multiple functional groups that contribute to its chemical reactivity profile. The carbonyl groups, including the lactam functionality in the benzoxazine ring and the carbamate group from the Boc protection, provide sites for potential nucleophilic attack . The nitrogen atoms present in the structure can exhibit both nucleophilic and basic properties depending on their chemical environment .

Table 1: Key Physical and Chemical Properties of 1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine]

PropertyValueSource
Molecular FormulaC₁₇H₂₂N₂O₄PubChem
Molecular Weight318.4 g/molPubChem
CAS Registry Number84060-08-2PubChem
Creation DateFebruary 8, 2007PubChem
Last ModifiedApril 5, 2025PubChem
Physical StateNot specified in available data-
SolubilityNot specified in available data-
Melting PointNot specified in available data-

Nomenclature and Identifiers

The compound is registered in chemical databases with several nomenclature variants and identifiers. Its IUPAC name is tert-butyl 2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate, which systematically describes its structural components . Alternative names include tert-butyl 2-oxo-1,2-dihydrospiro[benzo[d] oxazine-4,4'-piperidine]-1'-carboxylate, reflecting different approaches to naming the same chemical entity .

Table 2: Identifiers and Nomenclature for 1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine]

Identifier TypeValueReference
PubChem CID13050638PubChem
CAS Registry Number84060-08-2PubChem
InChIKeyXJSGYDPAFSJFQE-UHFFFAOYSA-NPubChem
DSSTox Substance IDDTXSID90516509PubChem
WikidataQ72465912PubChem

Structural Analysis and Conformational Properties

Key Structural Features

The spirocyclic core of 1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine] creates a unique three-dimensional arrangement that distinguishes it from linear or simpler cyclic compounds . The spiro carbon atom, which connects the benzoxazine and piperidine ring systems, creates a rigid junction that limits conformational flexibility around this point . This structural rigidity potentially contributes to specific binding interactions if the compound exhibits biological activity.

The benzoxazine portion of the molecule includes a fused benzene ring and a six-membered heterocyclic ring containing both oxygen and nitrogen atoms, with a carbonyl group creating an amide functionality . The piperidine ring, a six-membered nitrogen-containing heterocycle, is modified with a Boc protecting group on the nitrogen atom . This protecting group introduces a tert-butoxycarbonyl moiety that affects the electronic properties and steric environment of the piperidine nitrogen.

Synthetic Routes and Chemical Reactivity

Chemical Reactivity Profile

The presence of multiple functional groups suggests a diverse reactivity profile for 1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine]. Key reactive sites likely include:

  • The Boc protecting group, which can be cleaved under acidic conditions (typically using trifluoroacetic acid or HCl in organic solvents) to reveal the secondary amine of the piperidine ring

  • The lactam functionality in the benzoxazine portion, which may undergo reactions typical of amides, including hydrolysis under harsh conditions

  • The aromatic ring, which could participate in electrophilic aromatic substitution reactions

  • The spirocyclic center, which might be susceptible to ring-opening reactions under certain conditions due to ring strain or other driving forces

The molecule's reactivity would be valuable in medicinal chemistry and organic synthesis contexts, particularly as a building block for more complex structures.

Research Status and Knowledge Gaps

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator